molecular formula C14H13ClN2O B1647317 N-Benzyl-2-chloro-N-methylnicotinamide CAS No. 1016751-89-5

N-Benzyl-2-chloro-N-methylnicotinamide

Cat. No.: B1647317
CAS No.: 1016751-89-5
M. Wt: 260.72 g/mol
InChI Key: QSASVEMYSWJRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-chloro-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an amide group modified with N-benzyl and N-methyl substituents. The benzyl and methyl groups on the amide nitrogen likely affect steric bulk and lipophilicity, impacting solubility and biological activity.

Properties

IUPAC Name

N-benzyl-2-chloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(10-11-6-3-2-4-7-11)14(18)12-8-5-9-16-13(12)15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASVEMYSWJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-methylnicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinamide, benzyl chloride, and methylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-methylnicotinamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nicotinamide ring or the benzyl group, leading to different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted nicotinamides with various functional groups replacing the chlorine atom.

    Oxidation: N-oxides or other oxidized derivatives of the original compound.

    Reduction: Reduced forms of the nicotinamide ring or benzyl group.

Scientific Research Applications

N-Benzyl-2-chloro-N-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are effective.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-Benzyl-2-chloro-N-methylnicotinamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzyl and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of N-Benzyl-2-chloro-N-methylnicotinamide and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Pyridine (nicotinamide) 2-Cl, N-Benzyl, N-Methyl C₁₅H₁₄ClN₂O ~279.7 (estimated) Pyridine core; dual N-substituents N/A
N-Benzyl-2-chloroacetamide Acetamide 2-Cl, N-Benzyl C₉H₁₀ClNO 183.64 Smaller aliphatic chain
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide Phenylacetamide 3-Cl, 4-OH, N-Benzyl C₁₅H₁₄ClNO₂ 275.72 Hydroxyl enhances polarity
N-Benzoyl-2-pyridinecarboxamide Pyridine (carboxamide) N-Benzoyl C₁₃H₁₁N₂O₂ 227.24 Benzoyl substituent; no chloro
N-Benzyl-2-(methylamino)acetamide hydrochloride Acetamide N-Benzyl, N-Methylamino (protonated) C₁₀H₁₅ClN₂O 214.70 Charged amine; hydrochloride salt

Key Observations :

  • Chlorine Position : 2-Chloro substitution on pyridine (target compound) may increase electrophilicity at the ring’s nitrogen, contrasting with 3-chloro-4-hydroxyphenyl groups in phenylacetamides, which prioritize hydrogen bonding via hydroxyl .
  • N-Substituents : The benzyl group in all analogs enhances lipophilicity, while methyl groups reduce steric hindrance compared to bulkier substituents .

Reactivity Trends :

  • Chloro substituents in acetamides (e.g., N-Benzyl-2-chloroacetamide) are susceptible to nucleophilic substitution, whereas pyridine-bound chlorides may participate in aromatic substitution or act as directing groups .

Contrasts :

  • Solubility : Acetamide derivatives (e.g., N-Benzyl-2-chloroacetamide) are more water-soluble than pyridine-based analogs due to reduced aromaticity .
  • Toxicity : Chloro groups in aliphatic chains (e.g., N-Benzyl-2-chloroacetamide) may pose higher reactivity risks compared to aromatic chlorides .

Biological Activity

N-Benzyl-2-chloro-N-methylnicotinamide (NBM) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article provides a comprehensive overview of the biological activity of NBM, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound is characterized by a benzyl group, a chlorine atom at the second position of the nicotinamide ring, and a methyl group attached to the nitrogen atom. Its molecular formula is C13H12ClN3O, with a molecular weight of approximately 253.7 g/mol. The structural features influence its reactivity and interaction with biological targets.

The biological activity of NBM is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and chlorine groups enhances its binding affinity towards specific molecular targets, which may include:

  • Enzyme Inhibition : NBM has been shown to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially affecting metabolic pathways related to energy production and lipid metabolism.
  • Anticancer Activity : Preliminary studies indicate that NBM may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Anticancer Effects

Several studies have investigated the anticancer potential of NBM:

  • Cell Line Studies : NBM demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from lung and breast cancers. For instance, it was found to reduce cell viability in A549 lung cancer cells by inducing apoptosis through mitochondrial pathways .
  • Xenograft Models : In vivo studies using xenograft models have shown that NBM can inhibit tumor growth significantly compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Enzymatic Activity Modulation

Research indicates that NBM can modulate enzymatic activities involved in metabolic processes:

  • Nicotinamide N-Methyltransferase (NNMT) : NBM may inhibit NNMT, an enzyme implicated in cancer survival and drug resistance. Inhibition of NNMT leads to increased histone methylation and reduced tumor burden in animal models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of NBM, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-Benzyl-2-chloronicotinamide Lacks methyl group; similar reactivityModerate anticancer activity
N-Methyl-2-chloronicotinamide Lacks benzyl group; different chemical propertiesLower efficacy in enzyme inhibition
2-Chloronicotinamide Simplest form without additional groupsBasic building block; limited biological activity

The uniqueness of NBM lies in its combination of functional groups that enhance both its chemical reactivity and biological efficacy.

Case Studies

  • Inhibition of Cancer Cell Growth : A study conducted on A549 cells showed that treatment with NBM led to a dose-dependent decrease in cell viability, associated with increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Metabolic Pathway Modulation : Research demonstrated that NBM influences lipid metabolism by modulating key enzymes involved in fatty acid synthesis, thus indicating its potential utility in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-chloro-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-chloro-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.